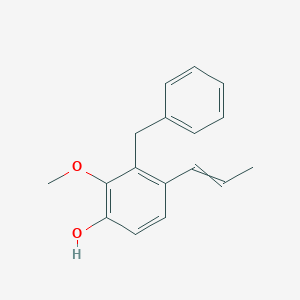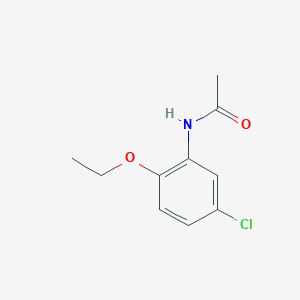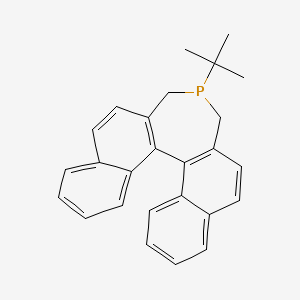
Agn-PC-00cwjz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-00cwjz is a chemical compound with the molecular formula C26H25P. It contains a total of 56 bonds, including 31 non-hydrogen bonds, 22 multiple bonds, 1 rotatable bond, 22 aromatic bonds, 4 six-membered rings, 1 seven-membered ring, 2 ten-membered rings, 2 eleven-membered rings, and 1 phosphane group .
Preparation Methods
The preparation methods for Agn-PC-00cwjz are not explicitly detailed in the available literature. similar compounds often utilize methods such as the template method, electrochemical method, wet chemical method, and polyol method . These methods involve the use of prefabricated templates, electrochemical reactions, chemical reactions in solution, and polyol processes, respectively.
Chemical Reactions Analysis
Agn-PC-00cwjz undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agn-PC-00cwjz has a wide range of scientific research applications. It is used in chemistry for its unique structural properties and reactivity. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-00cwjz involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not fully elucidated, but it is known to interact with various enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
Agn-PC-00cwjz can be compared with similar compounds such as silver pentazolate (AgN5) and other silver-nitrogen compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific bond structure and the presence of a phosphane group .
Properties
CAS No. |
515811-32-2 |
|---|---|
Molecular Formula |
C26H25P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C26H25P/c1-26(2,3)27-16-20-14-12-18-8-4-6-10-22(18)24(20)25-21(17-27)15-13-19-9-5-7-11-23(19)25/h4-15H,16-17H2,1-3H3 |
InChI Key |
ZSJGLMPHZYLIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


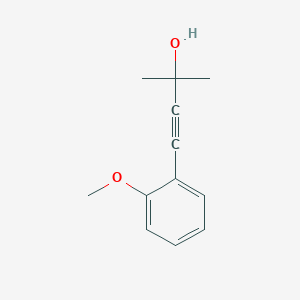

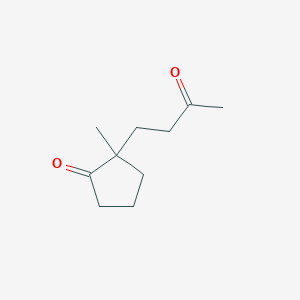
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
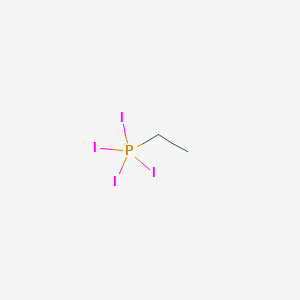
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
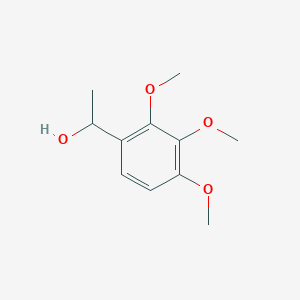
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
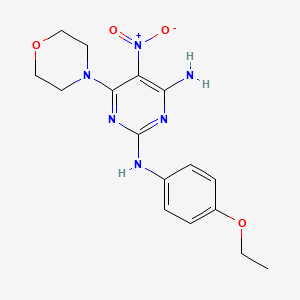
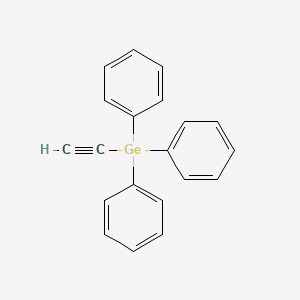
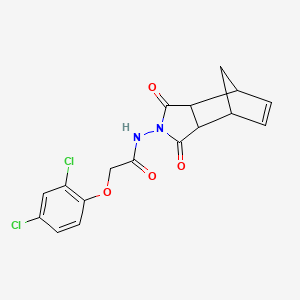
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
